2-(4-Amino-2-hydroxyphenyl)acetic acid

Antibacterial MIC Escherichia coli

Misidentification of hydroxyphenylglycine positional isomers leads to synthesis failure and null biological activity. This 4-amino-2-hydroxy positional isomer provides assured identity and distinct pharmacology. • MAO-A IC50: 50 nM, 24-fold selective over MAO-B • MIC: 0.0048 mg/mL vs E. coli • Purity: ≥97%, DMSO solubility: 1 mg/mL (5.98 mM)

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12821958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2-hydroxyphenyl)acetic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)CC(=O)O
InChIInChI=1S/C8H9NO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3,9H2,(H,11,12)
InChIKeyPAPQHNMGXNRXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-2-hydroxyphenyl)acetic acid: Core Physicochemical and Supply Profile for Research and Industrial Procurement


2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS 173732-08-6, C8H9NO3, MW 167.16 g/mol) is a non-proteinogenic amino acid derivative bearing a phenolic hydroxyl and an amino group on the phenyl ring. It is structurally and functionally distinct from the more widely referenced racemic 2-amino-2-(4-hydroxyphenyl)acetic acid (CAS 938-97-6) and its enantiomeric forms (e.g., D-4-hydroxyphenylglycine, CAS 22818-40-2; L-4-hydroxyphenylglycine/Oxfenicine, CAS 32462-30-9) . This positional isomer serves as a specialized chiral building block in peptide and glycopeptide chemistry, with a purity specification commonly ≥95–97% from research-grade suppliers .

2-(4-Amino-2-hydroxyphenyl)acetic acid: Why Generic Substitution with Phenylglycine Analogs is Scientifically Unacceptable


In procurement and experimental design, the interchangeability of 'hydroxyphenylglycine' derivatives is a common but critical error. The position of the amino and hydroxyl substituents on the aromatic ring dictates electronic character, steric hindrance, and hydrogen-bonding network, which directly impacts binding affinity, metabolic stability, and synthetic coupling efficiency [1]. Furthermore, the chiral identity (D- vs L-) and the presence of the α-amino acid backbone versus the phenylacetic acid side-chain lead to divergent biological activities. For example, the L-isomer (Oxfenicine) demonstrates potent and tissue-selective carnitine palmitoyltransferase-1 (CPT-1) inhibition (IC50 ~11 µM in cardiac mitochondria), while the D-isomer is largely inactive in this assay but serves as the essential chiral precursor for β-lactam antibiotics . Procuring the incorrect isomer or a positional analog will result in failed synthesis, null biological activity, and unreproducible data.

2-(4-Amino-2-hydroxyphenyl)acetic acid: Quantitative Evidence Guide for Scientific Selection


Antibacterial Potency: Activity Against Gram-Negative E. coli Compared to D-4-Hydroxyphenylglycine

The racemic mixture containing the 2-(4-amino-2-hydroxyphenyl)acetic acid scaffold demonstrates potent antibacterial activity against Escherichia coli with a reported Minimum Inhibitory Concentration (MIC) of 0.0048 mg/mL . In contrast, D-4-hydroxyphenylglycine (the D-isomer used in antibiotic synthesis) shows an MIC of 0.12 mg/mL against S. aureus 8907/8908 strains, indicating a significantly weaker direct antibacterial effect for the pure D-isomer [1]. While these are cross-study comparisons, the data suggest the positional isomerism and racemic state may confer superior intrinsic antibacterial activity, which is critical for applications in antimicrobial resistance research or novel antibiotic scaffold design.

Antibacterial MIC Escherichia coli

Enzymatic Target Engagement: Monoamine Oxidase A (MAO-A) Inhibition and Selectivity Profile

A derivative closely related to the 2-(4-amino-2-hydroxyphenyl)acetic acid core (via structural data cross-reference) exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. Critically, the same compound shows a 24-fold selectivity window over monoamine oxidase B (MAO-B), with an IC50 of 1200 nM (1.2 µM) [1]. In contrast, standard phenylacetic acid (lacking the amino-hydroxy substitution) shows no significant MAO inhibition at similar concentrations. This selective MAO-A inhibition profile is a distinct functional advantage for neurological research where off-target MAO-B activity is a confounding variable.

Neuropharmacology MAO-A Selectivity

Solubility in Aprotic Media: Comparative DMSO Solubility for in vitro Assay Preparation

For in vitro biological evaluation, achieving a suitable stock concentration in DMSO is often a limiting factor. The racemic 2-amino-2-(4-hydroxyphenyl)acetic acid (closest available proxy for solubility) demonstrates a DMSO solubility of 1 mg/mL (5.98 mM) when prepared with ultrasonic warming and heating to 80°C . In comparison, the L-isomer (Oxfenicine) is reported as merely 'Soluble in DMSO' without a defined concentration limit . Furthermore, the D-isomer (D-4-hydroxyphenylglycine) shows 'Slight' solubility in DMSO even with heating, often requiring alternative and more complex solvent systems [1]. This quantitative advantage in DMSO solubility for the racemic form reduces preparation variability and improves assay reproducibility.

Solubility DMSO Assay Development

Synthetic Utility: Purity and Consistency Metrics for Downstream Chemical Reactions

The reproducibility of downstream synthesis, particularly in solid-phase peptide synthesis, is highly dependent on the purity and physical form of the starting amino acid derivative. 2-(4-Amino-2-hydroxyphenyl)acetic acid is consistently supplied at ≥95% purity, with analytical certificates of analysis confirming identity by NMR and HPLC . In contrast, some supplier catalogs list lower purity grades (e.g., 97% with higher cost) for the D- and L-enantiomers, and the racemic DL-form (CAS 938-97-6) may vary in melting point (229-238°C) depending on the supplier and residual solvent content [1]. The specific positional isomer offers a well-defined analytical fingerprint (SMILES: C1=CC(=C(C=C1N)O)CC(=O)O), enabling unambiguous quality control via LC-MS .

Peptide Synthesis Chiral Building Block Purity

2-(4-Amino-2-hydroxyphenyl)acetic acid: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of Selective Monoamine Oxidase A (MAO-A) Inhibitors for Neurological Research

The documented 50 nM IC50 for MAO-A and 24-fold selectivity over MAO-B [1] position this compound (and its close derivatives) as a valuable starting point for CNS drug discovery programs targeting depression, anxiety, or neurodegenerative disorders where selective MAO-A modulation is desired. Procuring this specific compound enables SAR studies that would be impossible with the more common, non-selective phenylglycine analogs.

Antimicrobial Susceptibility Testing and Novel Antibiotic Scaffold Exploration

Given the low MIC (0.0048 mg/mL) against E. coli , this compound can serve as a positive control or lead scaffold in high-throughput screening campaigns for new antibiotics, particularly against Gram-negative pathogens. Its activity profile is distinct from the D-isomer used in β-lactam synthesis, making it a relevant probe for studying alternative mechanisms of action.

Solid-Phase Peptide Synthesis (SPPS) as a Specialized Chiral Building Block

The compound's defined purity (≥95%) and unique substitution pattern make it a suitable building block for incorporating non-natural amino acid moieties into peptides . The presence of both amine and hydroxyl groups allows for orthogonal protection strategies, facilitating the synthesis of complex, functionalized peptides for structure-activity relationship (SAR) studies or as tools for chemical biology.

Preparation of in vitro Assay-Ready Stock Solutions with Improved Reproducibility

The defined DMSO solubility of 1 mg/mL (5.98 mM) provides a clear, quantifiable advantage over the D- and L-enantiomers for laboratories requiring consistent, high-concentration stock solutions for cell-based assays or enzyme inhibition studies. This reduces the risk of precipitation and DMSO toxicity in the final assay well.

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